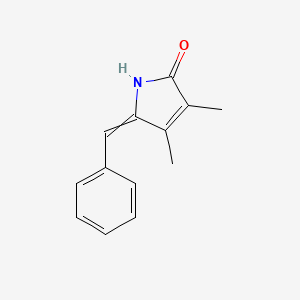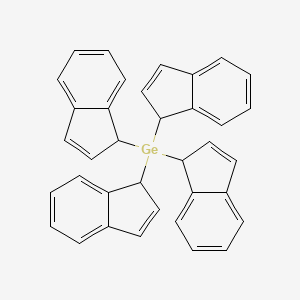
Tetra(1H-inden-1-yl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(1H-inden-1-yl)germane is a chemical compound that belongs to the class of organogermanium compounds It consists of a germanium atom bonded to four 1H-inden-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(1H-inden-1-yl)germane typically involves the reaction of germanium tetrachloride with 1H-inden-1-yl lithium or 1H-inden-1-yl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tetra(1H-inden-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The 1H-inden-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various substituted germanium compounds.
Scientific Research Applications
Tetra(1H-inden-1-yl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Research is ongoing to explore its potential biological activities and its role in medicinal chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of Tetra(1H-inden-1-yl)germane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Tetra(1H-inden-1-yl)silane: Similar to Tetra(1H-inden-1-yl)germane but with a silicon atom instead of germanium.
Tetra(1H-inden-1-yl)tin: Contains a tin atom in place of germanium.
Tetra(1H-inden-1-yl)lead: Features a lead atom instead of germanium.
Uniqueness
This compound is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs
Properties
CAS No. |
80865-56-1 |
|---|---|
Molecular Formula |
C36H28Ge |
Molecular Weight |
533.2 g/mol |
IUPAC Name |
tetrakis(1H-inden-1-yl)germane |
InChI |
InChI=1S/C36H28Ge/c1-5-13-29-25(9-1)17-21-33(29)37(34-22-18-26-10-2-6-14-30(26)34,35-23-19-27-11-3-7-15-31(27)35)36-24-20-28-12-4-8-16-32(28)36/h1-24,33-36H |
InChI Key |
WNLMREMYRZUVMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)[Ge](C3C=CC4=CC=CC=C34)(C5C=CC6=CC=CC=C56)C7C=CC8=CC=CC=C78 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


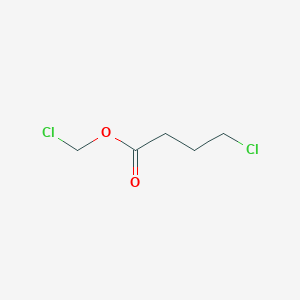
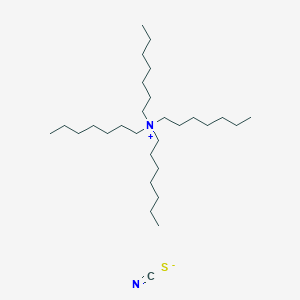
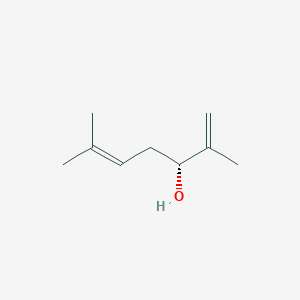

![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
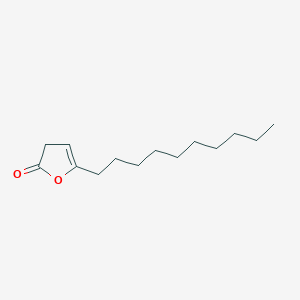
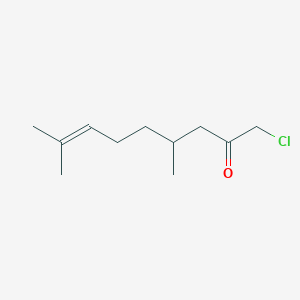
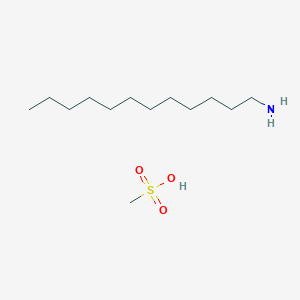

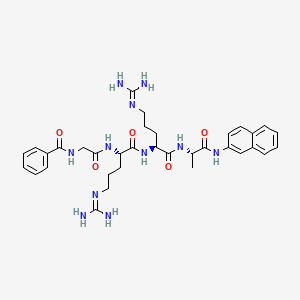
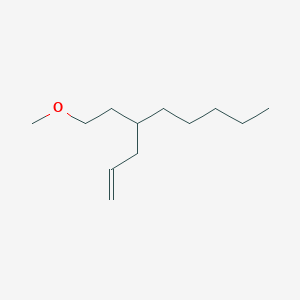
silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
